2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline
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Overview
Description
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-chloroquinoline in the presence of a base, followed by the introduction of the piperidinyl group through nucleophilic substitution. The reaction conditions typically include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and heating to moderate temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-(1-piperidinyl)quinoline or 2-(4-formylphenyl)-4-(1-piperidinyl)quinoline.
Reduction: Formation of 2-(4-methoxyphenyl)-4-(1-piperidinyl)dihydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline involves its interaction with specific molecular targets and pathways. The methoxy and piperidinyl groups may enhance its binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)quinoline: Lacks the piperidinyl group, which may result in different biological activities.
4-(1-Piperidinyl)quinoline: Lacks the methoxy group, which may affect its chemical reactivity and biological properties.
2-Phenyl-4-(1-piperidinyl)quinoline: Lacks the methoxy group on the phenyl ring, which may influence its overall properties.
Uniqueness
2-(4-Methoxyphenyl)-4-(1-piperidinyl)quinoline is unique due to the presence of both the methoxy and piperidinyl groups, which can contribute to its distinct chemical and biological properties. These functional groups may enhance its solubility, stability, and binding affinity to specific molecular targets, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
853331-11-0 |
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Molecular Formula |
C21H22N2O |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4-piperidin-1-ylquinoline |
InChI |
InChI=1S/C21H22N2O/c1-24-17-11-9-16(10-12-17)20-15-21(23-13-5-2-6-14-23)18-7-3-4-8-19(18)22-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
InChI Key |
RWMXNFVPXADWCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCCCC4 |
Origin of Product |
United States |
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